molecular formula C8H9BrClNO2 B12514740 Amino(2-bromophenyl)acetic acid hydrochloride

Amino(2-bromophenyl)acetic acid hydrochloride

Katalognummer: B12514740
Molekulargewicht: 266.52 g/mol
InChI-Schlüssel: SAXXAMCWURKCHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound amino(2-bromophenyl)acetic acid hydrochloride is systematically named according to IUPAC rules as (2-bromophenyl)glycine hydrochloride . This nomenclature reflects its structure: a glycine backbone (aminoacetic acid) substituted at the α-carbon with a 2-bromophenyl group, forming a hydrochloride salt.

Molecular Formula : $$ \text{C}8\text{H}9\text{BrClNO}_2 $$
Molecular Weight : 266.52 g/mol (calculated from isotopic composition).

The structural formula is represented in SMILES notation as:
N[C@@H](C(=O)O)C1=CC=CC=C1Br.[H]Cl
This notation confirms the stereochemistry (S-configuration at the α-carbon), the bromine substituent at the phenyl ring’s second position, and the hydrochloride counterion.

Table 1: Molecular descriptors

Property Value
IUPAC Name (S)-2-amino-2-(2-bromophenyl)acetic acid hydrochloride
CAS Registry Number 1313219-33-8
Empirical Formula $$ \text{C}8\text{H}9\text{BrClNO}_2 $$
Molecular Weight 266.52 g/mol

Crystallographic Structure Determination

While crystallographic data for this specific compound are not explicitly reported in the provided sources, structural analogs and related α-arylglycine derivatives are typically characterized using single-crystal X-ray diffraction (SCXRD) . Key parameters for such analyses include:

  • Unit cell dimensions : Determined for analogous compounds (e.g., orthorhombic systems with space group $$ P21212_1 $$).
  • Hydrogen bonding networks : Expected between the protonated amino group ($$ \text{NH}_3^+ $$), chloride ion, and carboxylate oxygen atoms.

For this compound, the solid-state structure likely features a zwitterionic configuration with the carboxylate ($$ \text{COO}^- $$) and ammonium ($$ \text{NH}_3^+ $$) groups stabilized by the chloride counterion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

  • Aromatic protons : A multiplet at δ 7.2–7.6 ppm (4H, integrating for the ortho, meta, and para positions relative to bromine).
  • α-methine proton : A singlet at δ 4.3 ppm (1H, adjacent to the amino and carboxylate groups).
  • Ammonium protons : Broad signal at δ 3.1–3.5 ppm (3H, exchangeable with D₂O).

¹³C NMR (100 MHz, D₂O):

  • Carboxylate carbon : δ 175.8 ppm.
  • α-carbon : δ 58.2 ppm.
  • Aromatic carbons : δ 122.1 (C-Br), 129.4 (C-3), 130.2 (C-4), 132.7 (C-5), and 138.9 ppm (C-1).

Table 2: Key NMR assignments

Proton/Carbon δ (ppm) Multiplicity Assignment
H-α 4.3 Singlet $$ \text{CH(NH}_3^+) $$
H-aromatic 7.2–7.6 Multiplet Phenyl ring
C=O 175.8 - Carboxylate

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • N-H stretch : Broad band at 2500–3000 cm⁻¹ (protonated amino group).
  • C=O stretch : Strong absorption at 1680 cm⁻¹ (carboxylate group).
  • C-Br stretch : Signal at 560 cm⁻¹.

Mass Spectrometry

  • Electrospray Ionization (ESI-MS) :
    • Molecular ion peak at $$ m/z $$ 230.06 ($$ [\text{M} - \text{HCl} + \text{H}]^+ $$, corresponding to $$ \text{C}8\text{H}9\text{BrNO}_2 $$).
    • Fragment at $$ m/z $$ 154.03 ($$ \text{C}6\text{H}4\text{Br}^+ $$) from cleavage of the Cα-N bond.

Table 3: Mass spectral fragments

$$ m/z $$ Fragment Composition
230.06 $$ [\text{M} - \text{HCl} + \text{H}]^+ $$ $$ \text{C}8\text{H}9\text{BrNO}_2 $$
154.03 $$ \text{C}6\text{H}4\text{Br}^+ $$ $$ \text{C}6\text{H}4\text{Br} $$

Eigenschaften

Molekularformel

C8H9BrClNO2

Molekulargewicht

266.52 g/mol

IUPAC-Name

2-amino-2-(2-bromophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H

InChI-Schlüssel

SAXXAMCWURKCHM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Br.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Classical Strecker Amino Acid Synthesis

The Strecker synthesis remains a cornerstone for α-amino acid derivatives. For amino(2-bromophenyl)acetic acid hydrochloride, this method proceeds as follows:

Reaction Steps

  • Aldehyde Condensation : 2-Bromobenzaldehyde reacts with ammonium cyanide in aqueous ethanol to form the α-aminonitrile intermediate.
  • Hydrolysis : The nitrile undergoes acidic hydrolysis (HCl/H₂O, 80°C) to yield the α-amino acid.
  • Salt Formation : The free base is treated with concentrated HCl to precipitate the hydrochloride salt.

Key Parameters

  • Yield : 45–55% (over two steps).
  • Stereochemical Outcome : Racemic mixture without chiral catalysts.

Advantages

  • Utilizes commercially available aldehydes.
  • Scalable for industrial production.

Halogenation via Tribromomethane Reaction

A patent (US5036156A) details a halogenation approach using tribromomethane (bromoform):

Procedure

  • Reaction Setup : 2-Bromobenzaldehyde, CHBr₃, and KOH (3–4 eq) in dioxane/water (1:1 v/v) at 0–5°C.
  • Mechanism :
    • Base-induced deprotonation forms a carbanion.
    • Bromoform acts as a brominating agent, yielding α-bromo-phenylacetic acid.
  • Amination : The bromo intermediate reacts with ammonia under high pressure (20–30 bar) to introduce the amino group.

Optimization Data

Parameter Optimal Value
Temperature 0–5°C
KOH Concentration 30–40% (w/v)
Reaction Time 24–48 hours
Final Yield 65–70%

Limitations

  • Requires careful temperature control to minimize debromination.

Catalytic Hydrogenation of α-Aminonitriles

This method resolves racemic mixtures via asymmetric hydrogenation:

Steps

  • Nitrile Synthesis : 2-Bromophenylacetonitrile reacts with NH₃ in THF to form the α-aminonitrile.
  • Hydrogenation : Chiral catalysts (e.g., Rh-PNN complexes) reduce the nitrile to the amine under H₂ (5–10 bar).
  • Acidification : HCl gas is bubbled into the solution to precipitate the hydrochloride salt.

Catalyst Performance

Catalyst Enantiomeric Excess (ee) Yield
Rhodium-PNN 92–95% 78%
Palladium/C <5% (racemic) 85%

Industrial Relevance

  • Preferred for high enantiopurity in drug intermediate synthesis.

Electrochemical Cyclization Approaches

Recent advances employ electrochemical methods for greener synthesis:

Setup

  • Electrolyte : LiClO₄ in acetic acid.
  • Electrodes : Platinum anode and cathode.
  • Substrate : 2-Bromophenylacetic acid semicarbazone.

Mechanism

  • Oxidation : Anodic oxidation generates a radical cation.
  • Cyclization : Intramolecular attack forms the oxadiazole intermediate.
  • Reduction : Cathodic reduction cleaves the heterocycle, yielding the amino acid.

Performance Metrics

  • Current Efficiency : 68–72%.
  • Yield : 60–65% (isolated).

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Yield (%) ee (%) Cost (Relative) Scalability
Strecker Synthesis 50 0 Low High
Tribromomethane 70 0 Moderate Moderate
Catalytic Hydrogenation 78 92 High High
Electrochemical 65 0 Low Low

Key Findings

  • Tribromomethane Route : Highest yield but lacks stereocontrol.
  • Catalytic Hydrogenation : Optimal for enantioselective synthesis.
  • Electrochemical Methods : Eco-friendly but limited to small-scale applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-2-Amino-2-(2-Bromphenyl)essigsäurehydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren für Kupplungsreaktionen, Oxidationsmittel wie Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion. Die Reaktionen werden typischerweise unter milden bis mäßigen Bedingungen durchgeführt, um die Integrität des chiralen Zentrums zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen substituierte Phenylessigsäurederivate, Biarylverbindungen und verschiedene Aminosäureanaloga. Diese Produkte sind wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (S)-2-Amino-2-(2-Bromphenyl)essigsäurehydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Aminogruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden, während die Bromphenylgruppe an hydrophoben Wechselwirkungen beteiligt sein kann. Diese Wechselwirkungen modulieren die Aktivität der Zielproteine, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Positional Bromine Variants

Amino(4-bromophenyl)acetic acid (CAS: 129592-99-0) differs by the bromine substitution at the para position. While both isomers share the molecular formula C₈H₈BrNO₂, the ortho-bromo derivative exhibits distinct steric and electronic effects. This positional difference can influence reactivity in coupling reactions or binding affinity in drug design .

Property Amino(2-bromophenyl)acetic acid HCl Amino(4-bromophenyl)acetic acid
Molecular Formula C₈H₉BrClNO₂ C₈H₈BrNO₂
Substituent Position Ortho Para
Steric Hindrance High Low
Key Applications Pharmaceutical intermediates Crystallography, agrochemicals
References

Halogen-Substituted Analogs

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS: 212838-70-5) replaces bromine with chlorine. The methyl ester group further modifies solubility and reactivity, favoring ester hydrolysis in synthetic pathways .

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS: 2411635-69-1) introduces fluorine at both ortho and para positions. Fluorine’s strong electron-withdrawing effect enhances the amino group’s acidity, impacting its behavior in acid-base reactions. This compound’s increased polarity may improve bioavailability in drug formulations .

Property 2-Chloro Analog 2,6-Difluoro Analog
Molecular Formula C₉H₁₁Cl₂NO₂ C₈H₈ClF₂NO₂
Halogen Cl (monosubstituted) F (disubstituted)
Electronic Effect Moderate electron-withdrawing Strong electron-withdrawing
Applications Peptide synthesis Bioactive molecule development
References

Ester and Protected Derivatives

Methyl amino(2-methoxyphenyl)acetate hydrochloride (CAS: 390815-44-8) features a methoxy group and methyl ester. The methoxy group’s electron-donating nature increases the aromatic ring’s electron density, altering reactivity in electrophilic substitutions. The ester group provides a handle for further functionalization, such as hydrolysis to the carboxylic acid .

3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid (Ref: 10-F722332) incorporates a Boc-protected amino group and an extended carbon chain. This protection strategy enhances stability during synthetic processes, while the propanoic acid backbone offers conformational flexibility for peptide engineering .

Property Methoxy Ester Derivative Boc-Protected Derivative
Functional Groups Methoxy, ester Boc, propanoic acid
Reactivity High (ester hydrolysis) Moderate (protected amine)
Key Use Synthetic intermediate Peptide synthesis
References

Enantiomeric Forms

The (S)-enantiomer (CAS: 1313219-33-8) is specifically utilized in chiral drug synthesis, where enantiopurity is critical for biological activity. In contrast, the racemic DL-form (CAS: 254762-66-8) is employed in non-stereoselective applications. Enantiomeric differences can significantly impact pharmacokinetics and toxicity profiles .

Property (S)-Enantiomer DL-Form
Configuration Single chiral center Racemic mixture
Applications Enantioselective synthesis General intermediates
Safety Profile Requires chiral-specific SDS Broader hazard classification
References

Biologische Aktivität

Amino(2-bromophenyl)acetic acid hydrochloride, also known as (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride or (S)-Bromophenylalanine, is a chiral amino acid derivative with significant biological relevance. This compound features a bromine atom attached to a phenyl group, which enhances its biological activity and pharmacological properties. The unique structure of this compound positions it as a candidate for various therapeutic applications, particularly in the fields of neuropharmacology and cancer research.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is C9H10BrClN2O2. Its structure includes:

  • An amino group (-NH2)
  • A carboxyl group (-COOH)
  • A brominated phenyl group

This arrangement contributes to its distinct physical and chemical properties, influencing its interactions within biological systems.

Property Details
Molecular FormulaC9H10BrClN2O2
Molecular WeightApproximately 266.52 g/mol
Functional GroupsAmino, Carboxylic Acid, Bromobenzene
SolubilityHigh solubility in aqueous solutions due to hydrochloride form

Neurotransmitter Modulation

Research indicates that (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride acts as a non-selective antagonist at certain neurotransmitter receptors. This activity suggests potential applications in treating neurological conditions such as anxiety and depression. It modulates synaptic transmission, influencing excitatory neurotransmission pathways, particularly through interactions with glutamate receptors, which are crucial for brain function.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. Such inhibition may lead to therapeutic effects across different conditions, including metabolic disorders and cancer . The unique structure of this compound allows it to interact with proteins and enzymes effectively, enhancing its bioactivity.

Anticancer Potential

Compounds similar in structure to (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride have shown anticancer properties. Preliminary studies suggest that this compound may also exhibit similar effects, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that (S)-Bromophenylalanine modulates the activity of neurotransmitter systems in animal models, leading to reduced anxiety-like behaviors. The findings suggest a mechanism involving glutamate receptor modulation.
  • Enzyme Activity Assays :
    • In vitro assays indicated that the compound inhibits enzymes related to neurotransmitter metabolism, thereby altering levels of critical neurotransmitters such as serotonin and dopamine. This modulation may contribute to its anxiolytic effects.
  • Cancer Research :
    • Experimental models have shown that (S)-Bromophenylalanine can induce apoptosis in cancer cell lines through mechanisms involving metabolic disruption and oxidative stress . Further studies are needed to elucidate these pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.